
N-(4-氯苯基)-6-甲氧基-3-甲苯磺酰喹啉-4-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(4-chlorophenyl)-6-methoxy-3-tosylquinolin-4-amine” is a complex organic compound. It contains a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring). This compound also has a tosyl group (a sulfur-containing group derived from toluenesulfonic acid), a methoxy group (an ether group with a methyl substituent), and an amine group (a basic nitrogen-containing group). The presence of a chlorophenyl group indicates a benzene ring with a chlorine substituent .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline, tosyl, methoxy, and amine functional groups. These groups would be arranged as specified by the name of the compound . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amine group could participate in acid-base reactions. The aromatic rings could undergo electrophilic aromatic substitution reactions. The ether group (methoxy) is generally quite stable but could be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amine and the ether could impact its solubility in different solvents .科学研究应用
Synthesis of Quinolinyl-Pyrazoles
Quinoline derivatives, including the compound , have been used in the synthesis of quinolinyl-pyrazoles. These novel heterocycles are designed and synthesized by chemists through new strategies on par with the reported methods. The synthesized molecules were screened for their efficacy against the typical drugs in the market .
Pharmacological Applications
Quinoline derivatives have been studied for their versatility in many significant fields, particularly in pharmacology. They have distinctive interactions with cells, which makes them valuable in the development of new drugs .
Anti-Depressant Molecule Synthesis
The compound has potential applications in the synthesis of anti-depressant molecules. Key structural motifs included in antidepressant drugs can be synthesized in a variety of effective ways using metal-catalyzed steps .
Cancer Treatment
Quinoline derivatives, including the compound , have shown potential in the treatment of cancer. Some derivatives have been found to be more potent than the reference drugs in inhibiting the growth of cancer cells .
Development of Less Toxic Drugs
The compound could be used in the development of less toxic and more potent drugs for various health threats. This is particularly important in the field of antidepressants, where there is a need for drugs with a quick onset, low side effects, and enhanced cognitive function .
Development of Multi-Target Antidepressants
The compound could be used in the development of novel dual- or multi-target antidepressants. This is a significant area of study in the discipline, as it could lead to the development of more effective treatments for depression .
未来方向
属性
IUPAC Name |
N-(4-chlorophenyl)-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3S/c1-15-3-10-19(11-4-15)30(27,28)22-14-25-21-12-9-18(29-2)13-20(21)23(22)26-17-7-5-16(24)6-8-17/h3-14H,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTLPNJHJKQPMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-6-methoxy-3-tosylquinolin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

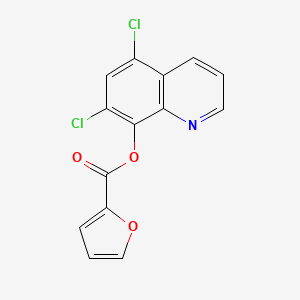
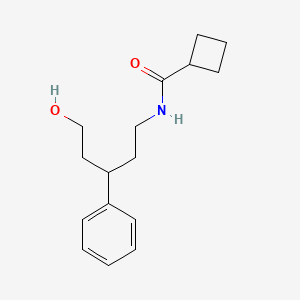

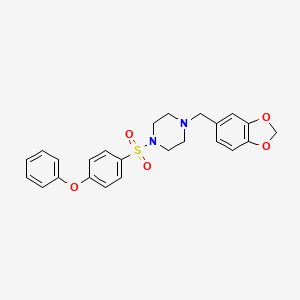
![3-(Aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine dihydrochloride](/img/structure/B2515586.png)
![ethyl 2-{[3-(4-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B2515588.png)
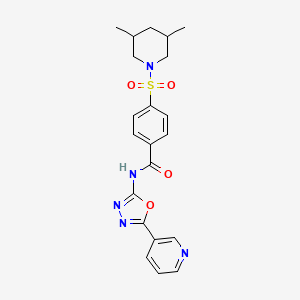

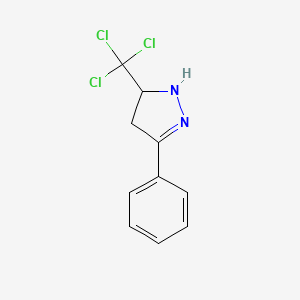
![5-[2-(4-Chlorophenyl)diazenyl]-2-(3-pyridinyl)-4-(2-thienyl)pyrimidine](/img/structure/B2515593.png)

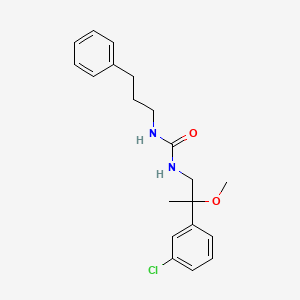
![N-(2-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methoxy}phenyl)acetamide](/img/structure/B2515600.png)
